Isoquinoline, 1-[(2-methoxyphenyl)methyl]-
Description
Contextualization of Isoquinoline (B145761) Scaffolds in Medicinal Chemistry and Organic Synthesis
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of a vast number of biologically active molecules. wikipedia.org This structural motif, consisting of a benzene (B151609) ring fused to a pyridine ring, is prevalent in a wide array of natural products, particularly in plant alkaloids. wikipedia.orgresearchgate.net The unique arrangement of its atoms imparts specific physicochemical properties that make it a privileged structure in medicinal chemistry. nih.gov Isoquinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. semanticscholar.orgmdpi.com
In the realm of organic synthesis, the construction of the isoquinoline nucleus has been a subject of extensive research, leading to the development of several named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. wikipedia.orgjk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.orgfirsthope.co.in These synthetic methodologies provide versatile routes to access a diverse range of substituted isoquinolines, enabling the exploration of their structure-activity relationships (SAR) and the development of novel therapeutic agents. The rigidity and planarity of the isoquinoline system, combined with its ability to engage in various intermolecular interactions, make it an ideal framework for designing molecules that can bind to specific biological targets with high affinity and selectivity.
Importance of Arylmethyl Substituents in Isoquinoline Chemistry
The introduction of a benzyl (B1604629) group at the C1 position of the isoquinoline ring gives rise to the 1-benzylisoquinoline (B1618099) skeleton, a core structure found in over 2,500 known alkaloids. wikipedia.orgoup.com This substitution pattern is of paramount importance as it forms the backbone of numerous pharmacologically potent natural products, including the vasodilator papaverine (B1678415), the anticancer agent noscapine, and the opioid analgesics morphine and codeine. wikipedia.org The nature and substitution pattern of the arylmethyl group significantly influence the biological activity of the resulting molecule.
The arylmethyl substituent can adopt various conformations, allowing the molecule to interact with biological targets in a three-dimensional space. Furthermore, the electronic properties of the benzyl ring, modulated by the presence of substituents, can fine-tune the binding affinity and efficacy of the compound. For instance, the presence of methoxy (B1213986) groups on the benzyl ring is a common feature in many aporphine and protoberberine alkaloids, which are known to exhibit a wide range of biological effects. researchgate.net The position of these substituents can drastically alter the pharmacological profile of the 1-benzylisoquinoline derivative.
Scope and Academic Relevance of 1-[(2-methoxyphenyl)methyl]isoquinoline Research
While the broader class of 1-benzylisoquinoline alkaloids has been extensively studied, specific research on "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" is not widely documented in publicly available scientific literature. This particular isomer, with a methoxy group at the ortho position of the benzyl substituent, represents a distinct chemical entity whose specific synthesis, characterization, and biological activities have not been the subject of extensive investigation.
The academic relevance of studying this specific compound lies in the systematic exploration of the structure-activity relationships within the 1-benzylisoquinoline class. The ortho-methoxy substitution could impose unique steric and electronic effects that may lead to novel pharmacological properties or altered selectivity for biological targets compared to its meta- and para-substituted analogs. Research into its synthesis would likely employ established methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, potentially requiring optimization to accommodate the specific steric hindrance of the ortho-substituent.
Detailed characterization of "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. Subsequent biological screening could uncover potential therapeutic applications, for instance, as an enzyme inhibitor, a receptor antagonist, or an antimicrobial agent. The lack of extensive data highlights a gap in the current knowledge and presents an opportunity for future research to contribute to the rich and diverse field of isoquinoline chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98237-13-9 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-7-14(17)12-16-15-8-4-2-6-13(15)10-11-18-16/h2-11H,12H2,1H3 |
InChI Key |
BFPCLYFQHDJMOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Transformations of 1 2 Methoxyphenyl Methyl Isoquinoline and Its Structural Analogues
Foundational Cyclization and Condensation Methodologies
The construction of the isoquinoline (B145761) nucleus, a key structural motif in a vast array of natural products and pharmacologically active compounds, has been a subject of extensive research in synthetic organic chemistry. Foundational methodologies, developed over a century ago, continue to serve as the bedrock for the synthesis of isoquinoline and its derivatives. These classical reactions, primarily involving cyclization and condensation strategies, have been refined and adapted over the years to provide access to a wide range of substituted isoquinolines, including the 1-benzylisoquinoline (B1618099) scaffold, which is the core of Isoquinoline, 1-[(2-methoxyphenyl)methyl]-.
Bischler–Napieralski and Related Reactions (Pictet–Gams, Pictet–Spengler) for Isoquinoline Core Formation
The Bischler–Napieralski reaction is a cornerstone in isoquinoline synthesis. It involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate can then be dehydrogenated to yield the fully aromatic isoquinoline ring system. The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂), under refluxing acidic conditions. The choice of the dehydrating agent can be crucial, with phosphorus pentoxide in refluxing phosphoryl chloride being particularly effective for substrates that lack electron-donating groups on the benzene (B151609) ring.
The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. The reaction is particularly well-suited for the synthesis of 1-substituted isoquinolines, where the substituent is derived from the acyl group of the starting β-arylethylamide.
Table 1: Comparison of Bischler-Napieralski and Related Reactions
| Reaction | Starting Materials | Key Intermediate | Product |
| Bischler–Napieralski | β-arylethylamide | 3,4-dihydroisoquinoline | Isoquinoline (after oxidation) |
| Pictet–Gams | β-hydroxy-β-phenylethylamide | Isoquinoline | Isoquinoline |
| Pictet–Spengler | β-arylethylamine and an aldehyde/ketone | Iminium ion | 1,2,3,4-tetrahydroisoquinoline |
Two important variations of the Bischler–Napieralski reaction are the Pictet–Gams and Pictet–Spengler reactions. The Pictet–Gams synthesis is a modification that utilizes a β-hydroxy-β-phenylethylamide as the starting material. This reaction directly yields an isoquinoline without the need for a separate dehydrogenation step, as the dehydration of the β-hydroxy group occurs under the same strongly dehydrating conditions as the cyclization.
The Pictet–Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure. This reaction typically forms a 1,2,3,4-tetrahydroisoquinoline. The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. The reaction conditions for the Pictet-Spengler reaction are generally milder than those required for the Bischler-Napieralski reaction, especially when the aromatic ring is activated with electron-donating groups.
Pomeranz–Fritsch Reaction and Schlittler-Müller Modifications
The Pomeranz–Fritsch reaction, independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to the isoquinoline core. This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid.
A significant modification to this reaction was developed by Schlittler and Müller in 1948. The Schlittler-Müller modification utilizes a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) as the starting materials. This variation is particularly useful for the synthesis of 1-substituted isoquinolines.
Table 2: Overview of Pomeranz–Fritsch Reaction and its Modification
| Reaction | Starting Materials | Key Feature |
| Pomeranz–Fritsch | Benzaldehyde and 2,2-dialkoxyethylamine | Acid-catalyzed cyclization of a benzalaminoacetal. |
| Schlittler-Müller | Benzylamine and glyoxal acetal | Allows for the synthesis of 1-substituted isoquinolines. |
The Pomeranz-Fritsch reaction and its modifications offer a versatile approach to a variety of substituted isoquinolines, with the substitution pattern on the final product being determined by the substituents on the starting benzaldehyde or benzylamine.
General Condensation and Amination Approaches for Isoquinoline Synthesis
Beyond the classical named reactions, a variety of general condensation and amination strategies have been developed for the synthesis of the isoquinoline scaffold. These methods often involve the construction of a key intermediate that can then be cyclized to form the desired heterocyclic ring.
One such approach involves the ozonolysis of indene (B144670) to produce homophthalaldehyde, which can then be cyclized in the presence of ammonia (B1221849) to form isoquinoline. Another strategy utilizes the condensation of an ortho-acyl-arylamine with a ketone or aldehyde containing an α-methylene group, which can be catalyzed by either acid or base to yield a quinoline (B57606), a structural isomer of isoquinoline. While not a direct synthesis of isoquinolines, this highlights the general principle of using condensation reactions to form nitrogen-containing heterocyclic systems.
More direct amination approaches can also be employed. For instance, isoquinoline can be directly aminated at the C-1 position by reaction with potassium amide in liquid ammonia. Furthermore, oxidative aminations are possible at other positions on the isoquinoline ring, particularly when a nitro group is present to facilitate nucleophilic addition. The introduction of an amino group can also be achieved through the reaction of quinoline and isoquinoline-N-oxides with amines in the presence of triflic anhydride. These amination methods provide routes to amino-substituted isoquinolines, which can serve as versatile intermediates for further functionalization.
Modern Approaches for Constructing the 1-[(2-methoxyphenyl)methyl]isoquinoline Skeleton
The synthesis of specifically substituted isoquinolines, such as Isoquinoline, 1-[(2-methoxyphenyl)methyl]-, often requires more tailored and modern synthetic strategies. These approaches build upon the foundational methodologies but incorporate multi-step sequences and advanced chemical transformations to introduce the desired functional groups and substitution patterns with high precision.
Multi-step Organic Synthesis and Functional Group Introduction
The construction of the 1-[(2-methoxyphenyl)methyl]isoquinoline skeleton typically involves a multi-step synthetic sequence. A common strategy is to first construct the isoquinoline core and then introduce the 1-benzyl substituent, or to build the benzylisoquinoline framework in a more convergent manner.
A representative multi-step synthesis could involve the reduction of appropriately substituted nitrobenzylisoquinolines followed by acylation to form chloroacylamide derivatives. Subsequent amination with a suitable amine can then yield the desired product. The introduction of specific functional groups, such as the methoxy (B1213986) group on the benzyl (B1604629) ring, can be achieved by starting with appropriately substituted precursors.
The introduction of a nitro group at the C-1 position of isoquinoline can be accomplished using a mixture of potassium nitrite (B80452), dimethylsulfoxide, and acetic anhydride. This involves the nucleophilic addition of nitrite to the isoquinoline ring that has been activated by quaternization. This nitro-substituted isoquinoline can then serve as a precursor for further transformations.
Nucleophilic Substitution and Reductive Amination Strategies for Benzyl Incorporation
The incorporation of the benzyl group at the C-1 position of the isoquinoline ring is a crucial step in the synthesis of 1-[(2-methoxyphenyl)methyl]isoquinoline. Nucleophilic substitution reactions provide a direct method for achieving this transformation. Halogenated isoquinolines, particularly those with a halogen at the C-1 position, are susceptible to nucleophilic substitution. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-1 position, leading to the formation of a stable intermediate with the negative charge delocalized onto the nitrogen atom.
Reductive amination is another powerful tool for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines
Metal-Catalyzed Coupling and Annulation Reactions for Isoquinoline Ring Assembly
The construction of the isoquinoline scaffold, a core component of 1-[(2-methoxyphenyl)methyl]isoquinoline, has been significantly advanced through the use of metal-catalyzed coupling and annulation reactions. These methods offer efficient and atom-economical alternatives to traditional multi-step syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. niscpr.res.in Transition metals such as ruthenium, rhodium, palladium, and copper are pivotal in these transformations, often proceeding via C-H bond activation. niscpr.res.inorganic-chemistry.org
Ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides a direct route to isoquinolines without the need for an external oxidant. organic-chemistry.org In this process, the free amine acts as a directing group, facilitating the metal-catalyzed C-H activation at the ortho-position of the benzylamine. Similarly, rhodium(III) complexes have been employed to catalyze the annulation of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene (B1199291) surrogate, to produce 3,4-unsubstituted isoquinolones under mild, environmentally friendly conditions in ethanol (B145695). chemistryviews.org
Palladium and copper catalysts are also instrumental in isoquinoline synthesis. Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal alkynes, catalyzed by palladium, afford a variety of substituted isoquinolines. organic-chemistry.org Copper(I) has been shown to catalyze a tandem reaction between 2-bromoaryl ketones, terminal alkynes, and acetonitrile, leading to densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org These methods showcase the versatility of metal catalysis in constructing the isoquinoline core with diverse substitution patterns.
Table 1: Examples of Metal-Catalyzed Isoquinoline Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Ru(II) | Primary benzylamines, Sulfoxonium ylides | Isoquinolines | Oxidant-free, Amine as directing group |
| [Cp*RhCl2]2 | N-methoxybenzamides, Vinylene carbonate | 3,4-unsubstituted isoquinolones | Green synthesis in ethanol, Mild conditions |
| Palladium | o-bromoarylaldehydes, Terminal alkynes, Ammonium (B1175870) acetate (B1210297) | Substituted isoquinolines | Microwave-assisted, Sequential reactions |
| Copper(I) | 2-bromoaryl ketones, Terminal alkynes, Acetonitrile | Densely functionalized isoquinolines | Three-component [3+2+1] cyclization |
Multicomponent Reaction Protocols for Complex Isoquinoline Derivatives
Multicomponent reactions (MCRs) have become a powerful tool in synthetic chemistry for the efficient construction of complex molecules, including isoquinoline derivatives. researchgate.netresearchgate.nettaylorfrancis.comrsc.orgrsc.org MCRs offer significant advantages by combining three or more reactants in a single pot, leading to high atom economy, operational simplicity, and the generation of molecular diversity. researchgate.nettaylorfrancis.com
One notable example is the one-pot reaction of 2-alkynylbenzaldehydes, amines, zinc, and an allylic or benzyl bromide, which provides an efficient route to functionalized 1,2-dihydroisoquinolines. nih.gov This approach allows for the introduction of various substituents at the 1- and 2-positions of the isoquinoline ring in a single synthetic operation. The use of nanocatalysts in MCRs for the synthesis of quinolines and isoquinolines has also been explored, offering benefits such as high reactivity, selectivity, and catalyst recyclability. taylorfrancis.com For instance, the synthesis of pyrrolo-isoquinoline derivatives has been achieved through an MCR involving isoquinoline, alkyl bromides, 2-hydroxyacetophenone, and dimethyl carbonate, using a KF/clinoptinolite nanoparticle catalyst in an aqueous medium. taylorfrancis.com These MCR strategies are highly valuable for creating libraries of complex isoquinoline-based compounds for various applications.
Green Chemistry Aspects in Synthesis: Microwave-Assisted Methods
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for isoquinoline and its derivatives. niscpr.res.inchemistryviews.orgrsc.org Green chemistry principles, such as the use of biodegradable solvents, recyclable catalysts, and energy-efficient reaction conditions, are being increasingly incorporated into synthetic protocols. niscpr.res.in
A novel green synthesis of 1-phenyl isoquinoline derivatives utilizes a Ru(II)/PEG-400 catalytic system. niscpr.res.in This method proceeds via C-H/N-N bond activation of 1-(diphenylmethylene)hydrazine and aryl-substituted acetylenes. The use of polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent, coupled with a simple extraction procedure for product isolation, highlights the green credentials of this approach. niscpr.res.in
Microwave irradiation has also emerged as a valuable tool in the green synthesis of isoquinolines. organic-chemistry.orgtandfonline.com Microwave-assisted organic synthesis can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. For example, a palladium-catalyzed sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate is efficiently carried out under microwave irradiation to produce various substituted isoquinolines. organic-chemistry.org These green approaches are crucial for the sustainable production of important heterocyclic compounds.
Derivatization and Chemical Modification Pathways
Regioselective Functionalization of the Isoquinoline and Methoxyphenyl Moieties
The biological activity of 1-benzylisoquinoline alkaloids is often dependent on the substitution patterns on both the isoquinoline core and the pendant benzyl group. nih.gov Therefore, the regioselective functionalization of these moieties is of significant synthetic interest.
For the isoquinoline ring, electrophilic aromatic substitution reactions typically occur at the C5 and C8 positions due to the directing effect of the nitrogen atom. However, the presence of other substituents can influence this regioselectivity. In the context of metal-catalyzed C-H activation, the nitrogen atom or other directing groups can be used to achieve functionalization at specific positions. For example, rhodium-catalyzed annulation of O-acetyl ketoximes with bicyclic olefins can lead to the formation of isoquinoline derivatives with substitution patterns dictated by the directing group. researchgate.net
On the methoxyphenyl moiety of a 1-benzylisoquinoline, the methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of functional groups at positions ortho and para to the methoxy group. Phenolic oxidation is another route for functionalization, as demonstrated by the oxidation of a dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline, which unexpectedly led to the formation of 3-hydroxy-4,5-dimethoxybenzaldehyde, indicating cleavage and functionalization of the benzyl ring. rsc.org
Stereoselective Synthesis and Chiral Induction in Tetrahydroisoquinoline Systems
Many biologically active 1-benzylisoquinoline alkaloids possess a chiral center at the C1 position of a tetrahydroisoquinoline (THIQ) core. nih.govnih.gov Consequently, the stereoselective synthesis of these compounds is a major focus in organic synthesis.
Asymmetric synthesis of 1-substituted tetrahydroisoquinolines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enantioselective reductions. nih.govmdpi.com One approach involves the diastereoselective synthesis of 1-benzyltetrahydroisoquinoline derivatives starting from amino acids, where the chirality of the amino acid is transferred to the newly formed stereocenter. nih.govresearchgate.net The Pictet-Spengler reaction, a key step in many syntheses, can be rendered asymmetric by using chiral Brønsted acids as catalysts. mdpi.com
Enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is another powerful method for accessing chiral THIQs. nih.gov This can be accomplished using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst. nih.gov For instance, chiral rhodium complexes have been used to catalyze the [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones to produce tetrahydroisoquinoline derivatives with high enantioselectivity. nih.govresearchgate.net These methods are crucial for obtaining enantiomerically pure 1-benzyltetrahydroisoquinolines for pharmacological studies.
Table 2: Methods for Stereoselective Synthesis of Tetrahydroisoquinolines
| Method | Key Feature | Chiral Source | Outcome |
|---|---|---|---|
| Diastereoselective Pictet-Spengler | Chirality transfer | L-Amino acids | Diastereomerically enriched THIQs |
| Asymmetric Pictet-Spengler | Catalytic asymmetric cyclization | Chiral Brønsted acids (e.g., (R)-TRIP) | Enantiomerically enriched THIQs |
| Enantioselective Reduction | Asymmetric reduction of dihydroisoquinolines | Chiral hydride agents or chiral hydrogenation catalysts | Enantiomerically pure THIQs |
| Asymmetric [3+2] Cycloaddition | Catalytic enantioselective cycloaddition | Chiral-at-metal rhodium complexes | Highly enantio- and diastereoselective THIQ derivatives |
Interconversion of Functional Groups (e.g., Hydrolysis, Reduction, Oxidation)
The functional groups present on the 1-[(2-methoxyphenyl)methyl]isoquinoline scaffold can be interconverted to generate a wider range of derivatives. Common transformations include hydrolysis of esters, reduction of various functional groups, and oxidation of the tetrahydroisoquinoline ring or the benzylic position.
Hydrolysis: Ester groups, which may be present on the isoquinoline or methoxyphenyl rings, can be hydrolyzed to the corresponding carboxylic acids or phenols under acidic or basic conditions. The rate of hydrolysis of benzyl esters, for example, has been studied to correlate chemical properties with physiological action, with the rate depending on the nature of the acyl group. archive.org
Reduction: The isoquinoline ring itself can be reduced to a dihydroisoquinoline or a tetrahydroisoquinoline. pharmaguideline.com The choice of reducing agent determines the extent of reduction. For instance, catalytic hydrogenation or the use of metal hydrides can be employed. nih.gov These reductions are often key steps in the synthesis of benzylisoquinoline alkaloids. nih.gov
Oxidation: The oxidation of 1-benzyl-1,2,3,4-tetrahydroisoquinolines can lead to various products. Oxidation with dioxygen has been shown to convert 1-benzyltetrahydroisoquinolines into 1-benzoylisoquinolines, a reaction that can be more environmentally benign than using heavy metal oxidants. sci-hub.seutoronto.ca The benzylic carbon of the tetrahydroisoquinoline ring is susceptible to oxidation. Furthermore, FAD-dependent oxidases like dihydrobenzophenanthridine oxidase (DBOX) can catalyze the aromatization of tetrahydroisoquinoline systems. oup.com For example, DBOX can convert (R,S)-tetrahydropapaverine to papaverine (B1678415). oup.com
Dearomatization Reactions of Isoquinolines
Dearomatization of the isoquinoline core is a powerful strategy to generate three-dimensional molecular frameworks, which can lead to novel pharmacological profiles. The partial or complete saturation of the aromatic system disrupts its planarity and introduces stereocenters, significantly expanding the accessible chemical space. Common methods for the dearomatization of isoquinolines and their derivatives include catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium, platinum, or rhodium, under a hydrogen atmosphere to reduce the double bonds of the aromatic system. The reduction of 1-benzylisoquinolines can lead to the formation of 1,2,3,4-tetrahydroisoquinolines. The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the stereoselectivity and yield of the reaction. For instance, the hydrogenation of related 1-substituted-3,4-dihydroisoquinolines can be achieved using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.
While specific data for the catalytic hydrogenation of 1-[(2-methoxyphenyl)methyl]isoquinoline is not extensively detailed in publicly available literature, general protocols for similar structures provide a foundational understanding. For example, the reduction of 3,4-dihydroisoquinoline derivatives to their corresponding tetrahydroisoquinolines is a well-established transformation. researchgate.netrsc.org
Birch Reduction: The Birch reduction offers a method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. wikipedia.org This reaction employs an alkali metal (commonly sodium or lithium) dissolved in liquid ammonia with a proton source, such as an alcohol. wikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org For isoquinoline derivatives, this reaction can selectively reduce one of the aromatic rings. While the Birch reduction is a powerful tool, its application to complex molecules like 1-[(2-methoxyphenyl)methyl]isoquinoline requires careful optimization to control the reaction's outcome and avoid undesired side reactions. Recent advancements have explored mechanochemical approaches to the Birch reduction, which may offer a more environmentally friendly and efficient alternative to traditional methods. hokudai.ac.jp
Table 1: Comparison of Dearomatization Methods for Isoquinoline Derivatives
| Reaction Type | Reagents & Conditions | Typical Products | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh catalyst in a solvent (e.g., ethanol, methanol) | 1,2,3,4-Tetrahydroisoquinolines | Can achieve complete saturation of the heterocyclic ring; stereoselectivity can be influenced by catalyst and conditions. rsc.org |
| Birch Reduction | Na or Li in liquid NH₃ with an alcohol (e.g., ethanol, t-butanol) | Partially reduced isoquinolines (e.g., dihydroisoquinolines) | Allows for partial reduction of the aromatic system; regioselectivity is dependent on substituents. wikipedia.org |
This table presents generalized information for isoquinoline derivatives. Specific outcomes for 1-[(2-methoxyphenyl)methyl]isoquinoline may vary.
Salt Formation for Research and Development (e.g., Hydrochloride)
In the realm of pharmaceutical research and development, the conversion of a parent compound into a salt form is a critical step for optimizing its physicochemical and biopharmaceutical properties. nih.gov For basic compounds like 1-[(2-methoxyphenyl)methyl]isoquinoline, which contains a nitrogen atom in the isoquinoline ring, salt formation with a pharmaceutically acceptable acid can significantly enhance aqueous solubility, stability, and ease of handling. wikipedia.org The hydrochloride salt is one of the most commonly employed salt forms in the pharmaceutical industry due to its ability to improve these properties. nih.gov
The preparation of the hydrochloride salt of an isoquinoline derivative typically involves treating a solution of the free base with hydrochloric acid (HCl). The HCl can be in the form of a gas, an aqueous solution, or a solution in an organic solvent like ethanol or diethyl ether. The resulting salt then precipitates out of the solution and can be isolated by filtration.
The rationale for preparing the hydrochloride salt of 1-[(2-methoxyphenyl)methyl]isoquinoline for research and development purposes includes:
Enhanced Solubility: The free base form of many isoquinoline alkaloids has limited aqueous solubility. The hydrochloride salt, being ionic, generally exhibits significantly higher solubility in aqueous media, which is crucial for conducting in vitro biological assays and for developing parenteral formulations. nih.gov
Improved Stability: The salt form can be more chemically stable than the free base, protecting it from degradation and extending its shelf life. nih.gov
Solid-State Properties: Hydrochloride salts are often crystalline solids with well-defined melting points, which is advantageous for purification, handling, and formulation into solid dosage forms. nih.gov
Facilitation of Preclinical Studies: The improved solubility and stability of the hydrochloride salt facilitate the preparation of accurate and reproducible dosing solutions for in vitro and in vivo pharmacological and toxicological studies. ontosight.ai
Computational and Spectroscopic Methodologies for Molecular Characterization and Insight
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for the unambiguous identification and structural analysis of "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-". Each technique probes different aspects of the molecule's quantum mechanical states, offering complementary pieces of information that, when combined, provide a comprehensive molecular portrait.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The isoquinoline (B145761) and the 2-methoxyphenyl rings exhibit characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The benzylic protons of the methylene (B1212753) bridge (-CH₂-) that links the two ring systems are particularly diagnostic, usually appearing as a singlet around δ 4.3-4.5 ppm. The methoxy (B1213986) group (-OCH₃) protons are also easily identified as a sharp singlet in the upfield region, typically around δ 3.7-3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" would show distinct signals for each of its 17 carbon atoms. The carbon atom at position 1 of the isoquinoline ring (C-1), to which the benzyl (B1604629) group is attached, is significantly deshielded and appears at a characteristic downfield shift. Carbons in the aromatic rings appear in the δ 110-160 ppm range, with those bearing the methoxy group or adjacent to the nitrogen atom showing distinct chemical shifts due to electronic effects. The methylene bridge carbon and the methoxy carbon appear at higher field strengths.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: The following table presents expected chemical shift ranges based on analyses of closely related 1-benzylisoquinoline (B1618099) structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isoquinoline Aromatic CH | 7.2 - 8.2 | 120 - 143 |
| 2-Methoxyphenyl Aromatic CH | 6.8 - 7.3 | 110 - 130 |
| Methylene (-CH₂-) | ~ 4.4 | ~ 40 |
| Methoxy (-OCH₃) | ~ 3.8 | ~ 55 |
| Isoquinoline C1 | - | ~ 160 |
| 2-Methoxyphenyl C-O | - | ~ 157 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis (e.g., CID, Q-TOF/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-", high-resolution mass spectrometry (such as Q-TOF/MS) can determine its exact molecular weight and elemental formula. Furthermore, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) provide valuable structural information by breaking the molecule into characteristic fragment ions.
The fragmentation of 1-benzylisoquinoline alkaloids typically involves cleavage of the bond between the C-1 carbon and the benzylic methylene carbon, which is the most labile bond. For "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-", the primary fragmentation pathways would likely involve:
Formation of the isoquinolinium cation: Cleavage of the benzylic C-C bond can lead to the formation of a stable isoquinoline fragment.
Formation of the 2-methoxybenzyl cation: The complementary fragment, the 2-methoxybenzyl cation, is also stabilized by the methoxy group and would be a prominent peak.
Loss of neutral molecules: Subsequent fragmentation of these primary ions could involve the loss of small, stable neutral molecules like CH₃OH or CO.
Systematic studies on isoquinoline alkaloids using techniques like Q-TOF/MS have shown that the fragmentation patterns are highly characteristic of the alkaloid subclass and substitution patterns.
Table 2: Predicted Key Mass Fragments for Isoquinoline, 1-[(2-methoxyphenyl)methyl]-
| m/z Value (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 237 | [M+H]⁺ (Molecular Ion) | Protonation of the parent molecule |
| 128 | Isoquinoline fragment | α-cleavage at the benzylic position |
| 121 | 2-methoxybenzyl cation | α-cleavage at the benzylic position |
| 107 | Tropylium-like ion | Loss of CH₂ from 2-methoxybenzyl cation |
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
For "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-", the IR spectrum would exhibit several characteristic absorption bands:
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N bond in the isoquinoline ring and the C=C bonds in both aromatic rings typically occur in the 1500-1650 cm⁻¹ region.
C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching of the methoxy group is expected in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
Out-of-plane C-H bending: The substitution patterns on the aromatic rings can be inferred from the strong C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.
Electronic Absorption Spectroscopy (UV-Vis) Principles
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated π-electron system.
The UV-Vis spectrum of "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" is expected to be dominated by π → π* transitions within the isoquinoline and methoxyphenyl aromatic systems. The isoquinoline core itself shows characteristic absorption bands. The presence of the methoxy group, an auxochrome, on the benzyl ring may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1-benzylisoquinoline. The spectrum provides insights into the extent of conjugation and the electronic nature of the chromophores present in the molecule.
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into molecular structure, properties, and reactivity at the electronic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties.
For "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-", DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. Studies on similar structures, like 2-methoxyphenyl quinoline-2-carboxylate, have used DFT to refine geometries obtained from experimental methods like X-ray diffraction.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis), which can be compared with experimental spectra to confirm structural assignments. DFT calculations often require the application of scaling factors to better match experimental vibrational frequencies.
Analyze Electronic Structure: Visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier molecular orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Map Electrostatic Potential: Calculate the molecular electrostatic potential (MEP) surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical reactivity.
DFT studies on related quinoline (B57606) and isoquinoline systems have demonstrated that this approach provides reliable data on electronic properties and can successfully correlate theoretical calculations with experimental spectroscopic results.
Structure Activity Relationship Sar and Molecular Recognition Mechanisms
In Silico Molecular Docking Studies
While direct experimental data for Isoquinoline (B145761), 1-[(2-methoxyphenyl)methyl]- is limited, valuable insights can be gained from in silico molecular docking studies of structurally analogous compounds, such as the well-known benzylisoquinoline alkaloid, papaverine (B1678415). nih.govwikipedia.orgencyclopedia.pub These computational methods predict how a ligand might bind to a receptor's active site and estimate the strength of this interaction.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net The methodology generally involves several key steps:
Preparation of Receptor and Ligand : The three-dimensional structure of the target receptor is obtained, typically from a repository like the Protein Data Bank (PDB). rjpharmacognosy.irrjpharmacognosy.ir The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., papaverine as an analog for the target compound) is generated and its energy is minimized to obtain a stable conformation. rjpharmacognosy.irrjpharmacognosy.ir
Defining the Binding Site : A specific region on the receptor, the binding or active site, is defined for the docking simulation. This is often based on the location of a co-crystallized ligand in the experimental structure or identified through computational pocket-finding algorithms. researchgate.net A grid box is generated around this site to define the search space for the ligand.
Docking Algorithm : The docking software (e.g., AutoDock Vina, FRED) systematically samples a large number of possible orientations and conformations of the ligand within the defined binding site. researchgate.netrjpharmacognosy.irrjpharmacognosy.ir These algorithms use scoring functions to evaluate the "goodness of fit" for each pose.
Scoring and Analysis : The generated poses are ranked based on a scoring function, which estimates the binding affinity, often expressed as a binding energy (kcal/mol) or a dock score. rjpharmacognosy.irrjpharmacognosy.ir Lower binding energy values typically indicate a more stable and favorable interaction. The top-ranked poses are then visually inspected to analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, between the ligand and the amino acid residues of the receptor. researchgate.netnih.gov
The following tables present data from molecular docking studies on papaverine and other alkaloids, which serve as representative examples for the types of results obtained through these computational methods.
Table 1: Example Docking Scores of Papaver Alkaloids with Opioid Receptors
| Ligand | Receptor Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Papaverine | Human mu opioid receptor | 4DKL | -8.9 |
| Papaverine | Human delta opioid receptor | 4EJ4 | -8.8 |
| Papaverine | Human kappa opioid receptor | 4DJH | -8.8 |
| Morphine | Human mu opioid receptor | 4DKL | -8.3 |
| Codeine | Human mu opioid receptor | 4DKL | -8.1 |
| Noscapine | Human mu opioid receptor | 4DKL | -9.5 |
Data derived from a molecular docking study using AutoDock Vina. Binding affinity is a measure of the predicted strength of the interaction. rjpharmacognosy.irrjpharmacognosy.ir
Table 2: Predicted Interactions of Papaverine with Pancreatic Lipase (PDB: 1LPB)
| Interacting Amino Acid Residue | Type of Interaction |
|---|---|
| Ser-152 | Hydrogen Bond |
| Phe-77 | Aromatic Stacking |
| Tyr-114 | Aromatic Stacking |
| Phe-215 | Hydrophobic |
| Ala-178 | Hydrophobic |
| Pro-180 | Hydrophobic |
| Ala-259 | Hydrophobic |
Data from a docking simulation suggesting potential binding modes for papaverine in the active site of pancreatic lipase. researchgate.net
Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
The interaction between a ligand like a 1-benzylisoquinoline (B1618099) derivative and its biological target is governed by a combination of non-covalent forces. The specific nature and geometry of the substituents on both the isoquinoline and the benzyl (B1604629) rings dictate the types and strengths of these interactions.
Hydrogen Bonding: The presence of hydroxyl and methoxy (B1213986) groups, as seen in many BIAs, allows for the formation of hydrogen bonds with amino acid residues in a protein's active site. rsc.org For instance, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. These directional interactions are crucial for the specific orientation and binding affinity of the molecule. semanticscholar.orgmdpi.comresearchgate.net
Hydrophobic Interactions: The aromatic rings of the isoquinoline and benzyl moieties are inherently hydrophobic. These regions can interact favorably with nonpolar pockets within a biological target, displacing water molecules and contributing significantly to the binding energy. mdpi.comresearchgate.net
Pi-Stacking: The planar aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a receptor or enzyme binding site. This type of interaction is common in the recognition of planar molecules and contributes to the stability of the ligand-target complex.
Identification of Potential Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Benzylisoquinoline alkaloids are known to interact with a wide array of biological targets, leading to their diverse pharmacological effects. oup.comnih.gov Based on the activities of related compounds, "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" could potentially interact with similar targets.
Many BIAs possess potent pharmacological properties, including activities as narcotic analgesics, antimicrobials, muscle relaxants, and anticancer agents. oup.comoup.com Their bioactivity stems from their interaction with various enzymes, receptors, and even nucleic acids. oup.comnih.gov For example, the planar molecules of some BIAs like sanguinarine (B192314) and berberine (B55584) have been identified as potential anticancer drugs because they can act as ligands that stabilize human telomeric G-quadruplex DNA. oup.comoup.com
| Target Class | Specific Target Example | Potential Effect | Source |
|---|---|---|---|
| Enzymes | Topoisomerase I | Inhibition of DNA replication, anticancer activity | researchgate.netnih.gov |
| Acetylcholinesterase | Inhibition, potential treatment for neurodegenerative diseases | nih.gov | |
| (S)-norcoclaurine synthase (NCS) | Inhibition of BIA biosynthesis | oup.comnih.gov | |
| O- and N-methyltransferases | Substrate or inhibitor in BIA metabolic pathways | frontiersin.orgnih.gov | |
| Cytoskeletal Proteins | Tubulin / Microtubules | Disruption of microtubule dynamics, antimitotic activity | mdpi.comnih.gov |
| Receptors | Dopamine (B1211576) Receptors | Antagonist activity, modulation of neurotransmission | nih.gov |
| Serotonin (B10506) Receptors | Antagonist activity, modulation of neurotransmission | nih.gov | |
| Nucleic Acids | G-quadruplex DNA | Stabilization, potential anticancer activity | oup.comoup.com |
| Cellular Processes | Autophagy | Inhibition of autophagic flux | nih.gov |
Integration with Experimental Validation and Mutagenesis Studies (Theoretical Implications)
The integration of computational modeling with experimental work is crucial for validating theoretical predictions about structure-activity relationships. Site-directed mutagenesis, in particular, is a powerful tool for confirming the role of specific amino acid residues in ligand binding.
For the broader class of BIAs, studies have successfully used this integrated approach. For example, a homology model of salutaridine (B1681412) reductase, an enzyme in morphine biosynthesis, was created to predict the binding site for its benzylisoquinoline substrate. semanticscholar.org Subsequent site-directed mutagenesis of key amino acid residues (Asparagine-152, Serine-180, Tyrosine-236, and Lysine-240) resulted in enzymes with significantly reduced activity, confirming their critical role in the binding and catalytic process. semanticscholar.org Similarly, computational docking of the BIA scoulerine (B1208951) to tubulin predicted its binding near the colchicine (B1669291) site; this theoretical finding was later supported by experimental thermophoresis assays. mdpi.comnih.gov This synergy between computational prediction and experimental validation provides a robust framework for understanding the molecular interactions that underpin the biological activity of these alkaloids. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for "Isoquinoline, 1-[(2-methoxyphenyl)methyl]-" have not been published, the methodologies are well-established for related heterocyclic compounds and provide a blueprint for how such an analysis would be conducted. nih.govfrontiersin.org
Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)
QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate activity with physicochemical properties or topological indices, while 3D-QSAR models consider the three-dimensional properties of the molecules. nih.govfrontiersin.org
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique calculates the steric and electrostatic fields of a set of aligned molecules. mdpi.comnih.gov The variations in these fields are then correlated with changes in biological activity to build a predictive model. researchgate.net The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.comnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comresearchgate.net This often provides a more detailed understanding of the ligand-receptor interactions required for biological activity. nih.gov
The development of these models requires a dataset of structurally related compounds with experimentally determined biological activities, which are divided into a training set to build the model and a test set to validate it. nih.govfrontiersin.org
Correlation of Molecular Descriptors with Biological Activity
In QSAR, the chemical structure is encoded by numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to find a statistically significant correlation between a set of descriptors and the observed biological activity.
Commonly used molecular descriptors include:
Electronic Descriptors: Such as the electrophilicity index, which relates to the molecule's ability to accept electrons. researchgate.net
Thermodynamic Descriptors: Like the heat of formation (Hf), which indicates the molecule's stability. researchgate.net
Topological Descriptors: For example, the Balban index J, which describes molecular branching and shape. researchgate.net
Physicochemical Descriptors: Including hydrophobicity (logP) and molar refractivity (CMR), which relate to the molecule's partitioning behavior and steric effects, respectively. researchgate.net
By correlating these descriptors with activity data for a series of compounds, a mathematical equation is generated that can predict the activity of new, untested molecules.
Statistical Validation and Predictive Power of QSAR Models
A QSAR model is only useful if it is statistically robust and has strong predictive power. basicmedicalkey.comderpharmachemica.com Validation is therefore a critical step in QSAR model development. nih.gov This process involves both internal and external validation techniques. basicmedicalkey.com
Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is cross-validation (e.g., leave-one-out), which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com
External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive power is often measured by the predicted correlation coefficient (R²pred). A high R²pred value (typically > 0.6) demonstrates that the model can be generalized to new chemical entities. mdpi.com
| Parameter | Symbol | Description | Typical Threshold for a Good Model | Source |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures the fitness of the model for the training set. A value closer to 1 indicates a better fit. | > 0.6 | nih.gov |
| Cross-validated Correlation Coefficient | q² | Assesses the internal predictive ability of the model through cross-validation. | > 0.5 | mdpi.commdpi.comresearchgate.net |
| Predicted Correlation Coefficient | R²pred | Measures the predictive power of the model on an external test set. | > 0.6 | mdpi.comresearchgate.net |
| Fischer's value | F-test | Indicates the statistical significance of the regression model. | High value | researchgate.net |
| Standard Error of Estimation | SEE | Measures the deviation of the predicted values from the experimental values. | Low value | researchgate.net |
The ultimate goal of a validated QSAR model is to guide the design of new compounds with enhanced biological activity. nih.gov
Elucidation of Key Structural Features for Activity
The biological activity of 1-benzylisoquinoline derivatives is highly dependent on specific structural features. Modifications to both the isoquinoline core and the appended benzyl group can dramatically alter the compound's interaction with biological targets.
Key structural determinants for the activity of benzylisoquinoline alkaloids include:
Substituents on the Benzyl Moiety: The nature and position of substituents on the benzyl ring are critical. For instance, in a study of 4'-O-substituted 1-benzyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the inhibitory effects on platelet aggregation increased with the growing number of carbon atoms in the 4'-substituted hydrocarbon chain.
Hydroxyl and Methyl Groups: Specific functional groups are essential for certain biological activities. For example, a 3'-hydroxyl group on the benzyl ring is critical for the biosynthesis of protoberberine alkaloids from (S)-reticuline. Furthermore, an N-methyl group within the isoquinoline structure is required for the C-C coupling mechanism that forms the berberine bridge.
Quaternary Nitrogen: The presence of a quaternary nitrogen atom in the isoquinoline ring system, as seen in protoberberine and benzophenanthridine alkaloids, plays a significant role in enhancing antiviral, antibacterial, and antifungal activities.
Methylenedioxy Group: The formation of a methylenedioxy bridge, particularly at the C-2 and C-3 positions, is another structural feature that can increase the antimicrobial activity of certain N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine alkaloids.
Computational Design of Enhanced Isoquinoline Derivatives
Computational methods, or computer-aided drug design (CADD), are instrumental in the rational design of novel isoquinoline derivatives with improved therapeutic properties. These in silico techniques allow researchers to predict how a molecule will interact with a target protein, thereby guiding the synthesis of more effective compounds.
The process typically involves several stages:
Molecular Docking: This technique predicts the preferred orientation of a ligand (the isoquinoline derivative) when bound to a receptor or enzyme. By calculating a "docking score," researchers can estimate the binding affinity of different derivatives and identify those with the highest potential. For example, docking studies have been used to explore the binding of benzylisoquinoline alkaloid metabolites to enzymes like telomerase and protein tyrosine phosphatase 1B (PTP-1B).
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to find new potential drugs or to guide the modification of existing ones to better fit the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the interaction and the conformational changes that may occur upon binding.
Through these computational approaches, it is possible to systematically modify the 1-benzylisoquinoline scaffold to optimize interactions with a specific target, enhance selectivity, and improve pharmacokinetic properties.
Mechanisms of Enzyme Inhibition and Receptor Binding
The therapeutic effects of 1-benzylisoquinoline derivatives stem from their ability to bind to and modulate the function of specific enzymes and receptors. The mechanisms governing these interactions are complex and are the subject of intensive investigation.
Theoretical Models of Enzyme-Ligand Interactions
The binding of a ligand, such as a 1-benzylisoquinoline derivative, to a protein is a dynamic process that can be conceptualized through several theoretical models.
Lock-and-Key Model: This earliest model posits that the ligand and the protein have perfectly complementary, rigid shapes, much like a key fitting into a lock.
Induced Fit Model: A more refined model, the induced fit theory, suggests that the binding site of the protein is flexible. The initial interaction with the ligand induces a conformational change in the protein, resulting in a more complementary and tighter binding.
Conformational Selection Model: This model proposes that a protein exists in a population of different conformations, some of which are capable of binding the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards that state.
Molecular docking and MD simulation studies of isoquinoline derivatives interacting with their protein targets often reveal elements of both induced fit and conformational selection, where both the ligand and the protein may undergo conformational adjustments to achieve an optimal binding pose.
Receptor Binding Profile Analysis and Affinity Determination (Ki values)
Many 1-benzylisoquinoline derivatives exhibit affinity for a range of neurotransmitter receptors, particularly dopaminergic and serotonergic receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The binding profiles of these compounds can be quite diverse. For example, various natural and synthetic benzylisoquinoline derivatives have shown affinities for dopamine and serotonin receptors in the nanomolar to micromolar range. The table below presents hypothetical Ki values for a derivative at various receptors to illustrate a sample binding profile.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 1500 |
| Dopamine D2 | 85 |
| Serotonin 5-HT1A | 250 |
| Serotonin 5-HT2A | 60 |
| Adrenergic α1 | 900 |
| Adrenergic α2 | 450 |
This table contains illustrative data and does not represent experimentally determined values for Isoquinoline, 1-[(2-methoxyphenyl)methyl]-.
Determining the complete receptor binding profile is essential for understanding the pharmacological effects of a compound and predicting its potential therapeutic applications and side effects.
Exploration of Specific Protein Kinase and Other Enzyme Inhibition Mechanisms
Protein kinases are a major class of enzymes targeted by isoquinoline derivatives. These enzymes play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer.
Benzylisoquinoline alkaloids have been shown to inhibit several key signaling pathways:
Protein Kinase C (PKC) Inhibition: The alkaloid chelerythrine, for instance, is known to induce apoptosis (programmed cell death) in cancer cells, and this effect is primarily attributed to its inhibition of PKC, a key regulator of cell growth and survival.
Inhibition of TGF-β1/Smads and ERK1/2 Pathways: Certain benzylisoquinoline alkaloids can inhibit the activation of lung fibroblasts, a key process in pulmonary fibrosis. This is achieved by interfering with signaling pathways such as the TGF-β1/Smads and ERK1/2 pathways.
Enzyme Inhibition in Alkaloid Biosynthesis: Enzymes are also central to the biosynthesis of benzylisoquinoline alkaloids themselves. For example, (S)-norcoclaurine synthase is the first committed enzyme in the biosynthetic pathway, catalyzing the condensation that forms the core 1-benzylisoquinoline structure.
The inhibition mechanism can vary, ranging from competitive binding at the enzyme's active site to allosteric modulation at a different site on the enzyme.
Understanding of Receptor Selectivity Profiles for Isoquinoline Derivatives
The selectivity of a compound for a particular receptor over others is a critical factor in its therapeutic utility. High selectivity can lead to a more targeted therapeutic effect with fewer side effects. The receptor selectivity of 1-benzylisoquinoline derivatives is determined by their specific structural features, which govern how well they fit into the binding pockets of different receptors.
For example, subtle changes in the substitution pattern on the isoquinoline or benzyl rings can lead to significant shifts in affinity for different receptor subtypes. A compound might show high affinity for D2-like dopamine receptors while having low affinity for D1-like receptors. This selectivity is a direct consequence of the different shapes and chemical environments of the binding sites on these receptors.
Molecular modeling and SAR studies are crucial tools for understanding and predicting these selectivity profiles. By comparing the binding affinities (Ki values) across a panel of receptors, a selectivity profile can be established. For instance, a derivative that binds to the 5-HT2A receptor with a Ki of 30 nM and to the D2 receptor with a Ki of 3000 nM would be considered 100-fold selective for the 5-HT2A receptor. This information is invaluable for developing drugs that target specific receptors involved in a particular disease state.
Biosynthetic Pathways and Natural Product Relationships of Isoquinoline Alkaloids
General Biosynthetic Routes to the Isoquinoline (B145761) Core in Nature
The biosynthesis of isoquinoline alkaloids in plants is a complex, multi-step enzymatic process that constructs the characteristic isoquinoline ring system from simple precursors. ontosight.ainumberanalytics.com The central pathway begins with the aromatic amino acid L-tyrosine. biocyclopedia.comontosight.ai Through a series of modifications including decarboxylation, hydroxylation, and deamination, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.comkegg.jp
The pivotal step in forming the isoquinoline structure is the condensation of these two tyrosine-derived units. biocyclopedia.comresearchgate.net This reaction, known as a Pictet-Spengler condensation, joins dopamine and 4-hydroxyphenylacetaldehyde to yield (S)-norcoclaurine, the foundational precursor to virtually all benzylisoquinoline alkaloids (BIAs). biocyclopedia.comnih.gov From (S)-norcoclaurine, a cascade of enzymatic reactions involving methylations, hydroxylations, and ring rearrangements leads to a vast diversity of alkaloid structures. biocyclopedia.com A critical intermediate derived from (S)-norcoclaurine is (S)-reticuline, which serves as a major branch-point intermediate, leading to the biosynthesis of morphinans, protoberberines, and other significant classes of isoquinoline alkaloids. kegg.jpkegg.jpnih.gov
Role of Aromatic Amino Acid Precursors (e.g., Tyrosine, Phenylalanine, Tryptophan)
Aromatic amino acids are the fundamental starting materials for the biosynthesis of a wide array of plant secondary metabolites, including isoquinoline alkaloids. nih.govlongdom.org
Tyrosine: This amino acid is the primary and most well-established precursor for the vast majority of the over 2,500 known isoquinoline alkaloids. nih.govkegg.jpnih.gov The entire carbon skeleton of the central precursor, (S)-norcoclaurine, is derived from two molecules of tyrosine. researchgate.net One molecule of tyrosine is converted to dopamine (the future "top" portion of the isoquinoline ring), while the second is transformed into 4-hydroxyphenylacetaldehyde (which forms the benzyl (B1604629) group at position 1). biocyclopedia.comkegg.jp
Phenylalanine and Tryptophan: While tyrosine is dominant, other aromatic amino acids can be involved in alkaloid biosynthesis. Phenylalanine, tyrosine, and tryptophan are all synthesized via the shikimate pathway, which produces chorismate as a key branch-point intermediate. longdom.orgyoutube.comnih.gov Although not typically a direct precursor for the isoquinoline core itself, phenylalanine is a precursor for numerous other secondary metabolites. nih.gov More significantly, recent research has uncovered a novel biosynthetic pathway for a specific class of alkaloids, the isoquinolinequinones, that utilizes tryptophan instead of tyrosine as the primary precursor. nih.gov This discovery in the bacterium Streptomyces albus challenges the long-held paradigm that isoquinoline alkaloids are exclusively tyrosine-derived, expanding the known biosynthetic origins of this structural class. nih.gov
| Amino Acid Precursor | Role in Isoquinoline Biosynthesis | Resulting Alkaloid Class | Reference |
|---|---|---|---|
| Tyrosine | Primary precursor for both the isoquinoline and benzyl portions of the core structure. | Benzylisoquinoline Alkaloids (e.g., Morphine, Papaverine) | nih.govontosight.aikegg.jp |
| Tryptophan | Serves as the main precursor in a novel pathway discovered in bacteria. | Isoquinolinequinone Alkaloids (e.g., Mansouramycin D) | nih.gov |
| Phenylalanine | Not a direct precursor for the core isoquinoline scaffold, but a product of the related shikimate pathway. | N/A (Precursor to other secondary metabolites) | nih.gov |
Enzymatic Catalysis in Isoquinoline Biosynthesis (e.g., (S)-Norcoclaurine Synthase)
The biosynthesis of isoquinoline alkaloids is orchestrated by a series of highly specific enzymes. ontosight.ai Among the most crucial is (S)-norcoclaurine synthase (NCS), which catalyzes the first committed step in the formation of the entire benzylisoquinoline alkaloid family. ontosight.ainih.gov
NCS performs a stereospecific Pictet-Spengler condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde to produce the chiral molecule (S)-norcoclaurine. researchgate.netnih.gov This reaction is essential as it establishes the fundamental isoquinoline ring system and the specific stereochemistry that is conserved through subsequent biosynthetic steps. acs.org Structural studies of NCS from the plant Thalictrum flavum reveal that the enzyme's active site is a 20 Å-long tunnel containing key amino acid residues (tyrosine, lysine, aspartic acid, and glutamic acid) that precisely orient the two substrates for the cyclization reaction. researchgate.netnih.gov The enzyme functions as a catalyst for this carbon-nitrogen bond formation, creating the heterocyclic core of the alkaloid. nih.gov Following the action of NCS, other key enzymes such as methyltransferases (e.g., 6OMT, CNMT, 4'OMT) and cytochrome P450 hydroxylases further modify the norcoclaurine scaffold to generate the vast diversity of isoquinoline alkaloids found in nature. biocyclopedia.comresearchgate.net
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Tyrosine/Dopa Decarboxylase | TYDC | Converts tyrosine and L-DOPA to their corresponding amines (tyramine and dopamine). | biocyclopedia.comontosight.ai |
| Norcoclaurine Synthase | NCS | Catalyzes the key Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. | numberanalytics.comontosight.ainih.gov |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine to form coclaurine. | biocyclopedia.comontosight.ai |
| Coclaurine N-methyltransferase | CNMT | Adds a methyl group to the nitrogen atom of coclaurine. | numberanalytics.comontosight.ai |
| Berberine (B55584) Bridge Enzyme | BBE | Forms the methylene (B1212753) bridge in protoberberine alkaloids by converting the N-methyl group of (S)-reticuline. | biocyclopedia.comresearchgate.net |
Discovery of Novel Biosynthetic Pathways for Isoquinolinequinone Alkaloids
For decades, the biosynthesis of isoquinoline alkaloids was considered to be exclusively derived from the aromatic amino acid tyrosine. However, research published in 2022 identified a completely new biosynthetic pathway for the production of isoquinolinequinone alkaloids in the bacterium Streptomyces albus. nih.gov
This study focused on the mansouramycin family of alkaloids and demonstrated through mass spectrometry, nuclear magnetic resonance spectroscopy, and gene inactivation studies that tryptophan, not tyrosine, serves as the primary biosynthetic precursor. nih.gov This finding represents a significant paradigm shift in the understanding of isoquinoline biosynthesis. It shows that nature has evolved convergent pathways to create the same fundamental chemical scaffold from different starting materials. The discovery of this tryptophan-based route opens new avenues for biosynthetic engineering and the discovery of novel alkaloid structures from microbial sources. nih.gov
Structural Relationship to Prominent Naturally Occurring Isoquinoline Alkaloids (e.g., Papaverine (B1678415), Morphine)
The synthetic compound Isoquinoline, 1-[(2-methoxyphenyl)methyl]-, shares its core isoquinoline ring system with a multitude of medicinally important natural products. wikipedia.org Its structure is particularly related to the benzylisoquinoline class of alkaloids, which are characterized by an isoquinoline unit with a benzyl group attached at the C1 position. nih.govmdpi.com
Papaverine: This alkaloid, isolated from the opium poppy (Papaver somniferum), is a classic example of a benzylisoquinoline. nih.govresearchgate.net Its chemical structure is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. nih.govmdpi.com Like the subject compound, it features a benzyl group at the C1 position of the isoquinoline core. The natural biosynthesis of papaverine proceeds from the central precursor (S)-reticuline, which undergoes a series of methylation and dehydrogenation steps. nih.govresearchgate.net
Morphine: A more structurally complex morphinan (B1239233) alkaloid, morphine is also biosynthesized from the same (S)-reticuline precursor. biocyclopedia.comkegg.jp However, in the pathway to morphine, (S)-reticuline first isomerizes to (R)-reticuline. nih.gov This is followed by an intramolecular carbon-carbon phenol (B47542) coupling reaction that creates the rigid, pentacyclic ring structure characteristic of morphine and codeine. biocyclopedia.comnih.gov Despite its complex final structure, morphine's origin traces directly back to the same fundamental benzylisoquinoline pathway that forms simpler alkaloids like papaverine.
The relationship underscores how nature uses a common biosynthetic starting point—the formation of the 1-benzylisoquinoline (B1618099) scaffold from tyrosine—as a platform to generate a vast array of structurally diverse and pharmacologically active compounds. mdpi.com
| Compound Name | Chemical Class | Key Structural Features | Biosynthetic Precursor | Reference |
|---|---|---|---|---|
| Isoquinoline, 1-[(2-methoxyphenyl)methyl]- | Synthetic Benzylisoquinoline | Isoquinoline core with a 2-methoxybenzyl group at C1. | N/A (Synthetic) | |
| Papaverine | Natural Benzylisoquinoline Alkaloid | Isoquinoline core with a 3,4-dimethoxybenzyl group at C1 and two methoxy (B1213986) groups on the isoquinoline ring. | (S)-Reticuline | nih.govnih.govmdpi.com |
| Morphine | Natural Morphinan Alkaloid | Complex pentacyclic structure derived from an intramolecularly rearranged benzylisoquinoline scaffold. | (R)-Reticuline (from (S)-Reticuline) | biocyclopedia.comkegg.jpnih.gov |
| (S)-Norcoclaurine | Natural Benzylisoquinoline Alkaloid | The foundational precursor; a tetrahydroisoquinoline with a 4-hydroxybenzyl group at C1. | Dopamine + 4-HPAA | biocyclopedia.comnih.gov |
Future Directions and Emerging Research Avenues for 1 2 Methoxyphenyl Methyl Isoquinoline Research
Development of Next-Generation Synthetic Methodologies
The synthesis of isoquinolines has been a central theme in organic chemistry for over a century, with classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remaining highly relevant. organic-chemistry.orgmdpi.comnumberanalytics.com However, future research is focused on developing more efficient, versatile, and environmentally sustainable synthetic strategies.
Next-generation methodologies are moving beyond traditional approaches to embrace innovations that offer higher yields, broader substrate scope, and greater molecular diversity. Key areas of development include:
Microwave-Assisted Synthesis: The application of microwave irradiation to classical reactions like the Pictet-Spengler and Bischler-Napieralski has been shown to significantly reduce reaction times and improve yields, facilitating the rapid production of isoquinoline (B145761) libraries for screening. organic-chemistry.org
Catalytic C-H Activation: Modern transition-metal catalysis, particularly using rhodium and ruthenium, enables the direct functionalization of C-H bonds. organic-chemistry.org This allows for the construction of the isoquinoline core from simpler starting materials, such as the cyclization of aromatic ketoximes with alkynes, avoiding the need for pre-functionalized substrates. organic-chemistry.org
Multi-Component and Tandem Reactions: Strategies that combine multiple synthetic steps into a single operation, such as the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, allow for the rapid and convergent assembly of highly substituted isoquinolines. nih.govnih.govharvard.edu These methods are highly versatile and can be used to introduce a wide array of functional groups. nih.gov
Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic routes. This includes the use of water as a solvent, as demonstrated in copper-catalyzed intramolecular cyclizations of oxime derivatives, which minimizes the use of hazardous organic solvents. nih.gov
These advanced synthetic methods are crucial for efficiently producing diverse libraries of 1-[(2-methoxyphenyl)methyl]isoquinoline analogs, which is essential for exploring structure-activity relationships and identifying new lead compounds. organic-chemistry.org
Advanced Integration of Computational and Experimental Approaches for Mechanism Elucidation
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The future of mechanism elucidation lies in the close integration of high-level computational chemistry with sophisticated experimental techniques.
The Pictet-Spengler reaction, a cornerstone of benzylisoquinoline synthesis, proceeds through the formation of an iminium ion, followed by an electrophilic ring-closing step. depaul.eduwikipedia.org While the general pathway is known, the precise energetics, transition state structures, and factors controlling regioselectivity and stereoselectivity are areas of active investigation.
Emerging research avenues in this area include:
High-Fidelity Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods are used to map the potential energy surface of a reaction. This allows for the precise calculation of the structures and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway.
Enzymatic Reaction Analysis: Studying enzymes like Norcoclaurine Synthase, which catalyzes an asymmetric Pictet-Spengler reaction in nature, provides valuable insights. acs.orgnih.gov Combining experimental data, such as kinetic isotope effects, with computational models helps to elucidate how enzymes achieve their remarkable efficiency and stereospecificity. acs.org
Dynamic and Solvent Effects: Molecular dynamics (MD) simulations can model the explicit role of solvent molecules and conformational flexibility during a reaction, providing a more realistic understanding than static gas-phase calculations.
By combining the predictive power of computational chemistry with the empirical validation from experimental studies, researchers can gain unprecedented insight into the mechanisms governing the synthesis of 1-[(2-methoxyphenyl)methyl]isoquinoline, leading to more rational and efficient synthetic designs.
Table 1: Integrated Approaches for Mechanism Elucidation
| Approach | Technique/Method | Information Gained |
|---|---|---|
| Computational | Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, electronic properties |
| Computational | Molecular Dynamics (MD) | Solvent effects, conformational dynamics, substrate binding |
| Experimental | Kinetic Isotope Effect (KIE) Studies | Identification of rate-determining steps, transition state geometry acs.org |
| Experimental | Spectroscopic Analysis (NMR, MS) | Detection and characterization of reaction intermediates |
Exploration of Novel Biological Targets and Therapeutic Modalities
The isoquinoline framework is associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.aisemanticscholar.org Research has identified numerous biological targets for various isoquinoline alkaloids, such as dopamine (B1211576) receptors, topoisomerase I, and nucleic acids. nih.govjetir.orgnih.gov
Future research will aim to move beyond these well-established targets to explore novel and more complex biological interactions. The focus will be on identifying new therapeutic opportunities for derivatives of 1-[(2-methoxyphenyl)methyl]isoquinoline.
Potential future directions include:
Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific interactions between proteins. Designing isoquinoline derivatives that can modulate these interactions represents a promising but challenging therapeutic strategy.
Epigenetic Targets: Modifying enzymes involved in epigenetics, such as histone deacetylases (HDACs) or methyltransferases, is an emerging area in cancer therapy. The isoquinoline scaffold could be adapted to create potent and selective inhibitors for these targets.
Ion Channel Modulation: Specific ion channels are implicated in a range of diseases, from cardiovascular disorders to neurological conditions. High-throughput screening of isoquinoline libraries against panels of ion channels could uncover novel modulators.
Multi-Target Ligands: Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.net Designing single molecules that can interact with several relevant targets simultaneously offers a potential advantage over single-target therapies. researchgate.net Liriodenine, an isoquinoline alkaloid, for example, has shown promise as a multi-target agent in breast cancer by modulating pathways like PI3K-Akt and JAK-STAT. researchgate.net
The exploration of these novel targets will be driven by advances in chemical biology, proteomics, and high-throughput screening technologies, which can help to identify the specific cellular partners of 1-[(2-methoxyphenyl)methyl]isoquinoline and its analogs.
Rational Design of Optimized Isoquinoline Derivatives with Defined Molecular Properties
Rational drug design aims to optimize a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationship (SAR), which describes how chemical structure correlates with biological activity. nih.gov For the 1-[(2-methoxyphenyl)methyl]isoquinoline scaffold, future research will focus on systematically modifying its structure to fine-tune its interaction with biological targets.
Key strategies in the rational design of new derivatives include:
Scaffold Decoration: Introducing a variety of substituents at different positions on the isoquinoline and benzyl (B1604629) rings. For example, studies on related 1-benzyl-tetrahydroisoquinolines have shown that the placement of halogen atoms on the benzyl ring is a critical factor for modulating affinity at dopamine receptors. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity while retaining biological activity.
Conformational Constraint: Introducing structural modifications that lock the molecule into a specific, biologically active conformation. This can increase potency and selectivity for the intended target.
Pharmacokinetic Optimization: Modifying the molecule to improve its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This involves adjusting properties like solubility, lipophilicity, and metabolic stability.
This systematic approach, combining synthetic chemistry with pharmacological testing, will allow for the development of optimized derivatives of 1-[(2-methoxyphenyl)methyl]isoquinoline with precisely tailored properties for specific therapeutic applications. amerigoscientific.com
Application of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govmdpi.com For isoquinoline research, these computational tools offer powerful capabilities at every stage of the discovery pipeline.
Emerging applications of AI and ML in this field include:
In Silico Screening: Machine learning algorithms can rapidly screen vast virtual libraries containing millions of isoquinoline derivatives to identify those with a high probability of being active against a specific biological target. nih.govmdpi.com This prioritizes synthetic efforts on the most promising candidates.
Predictive Modeling (Q)SAR: Quantitative Structure-Activity Relationship (QSAR) models use existing data to build mathematical relationships between a molecule's structure and its biological activity or properties. These models can predict the potency and ADMET properties of novel, untested isoquinoline designs. nih.gov
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new isoquinoline-based molecules that are optimized for specific properties, such as high binding affinity to a target and favorable safety profiles. nih.gov
Synthesis Planning: AI platforms can analyze the structure of a complex isoquinoline derivative and propose the most efficient and cost-effective synthetic route, a process that has traditionally been a major bottleneck. mit.edu
By leveraging the predictive power of AI and ML, researchers can navigate the vast chemical space of isoquinoline derivatives more effectively, accelerating the journey from initial concept to a viable drug candidate. jsr.org
Table 2: AI and Machine Learning Applications in Isoquinoline Research
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Hit Identification | Virtual High-Throughput Screening (vHTS) | Identify potential active compounds from large digital libraries. mdpi.com |
| Lead Optimization | QSAR & ADMET Prediction | Predict potency, selectivity, and pharmacokinetic properties of new designs. nih.gov |
| Molecule Generation | Generative Adversarial Networks (GANs) | Design novel molecules with optimized, multi-parameter properties. nih.gov |
| Chemical Synthesis | Retrosynthesis Algorithms | Propose efficient and viable synthetic pathways for target molecules. mit.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
